4-Bromo-5-fluoro-2-iodophenol

Catalog No.
S16001139
CAS No.
M.F
C6H3BrFIO
M. Wt
316.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-fluoro-2-iodophenol

Product Name

4-Bromo-5-fluoro-2-iodophenol

IUPAC Name

4-bromo-5-fluoro-2-iodophenol

Molecular Formula

C6H3BrFIO

Molecular Weight

316.89 g/mol

InChI

InChI=1S/C6H3BrFIO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H

InChI Key

KKRLLFVPZWZFCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)I)O

4-Bromo-5-fluoro-2-iodophenol is an organic compound belonging to the class of halogenated phenols. Its molecular formula is C_6H_3BrFIO, and it features a benzene ring with three halogen substituents: bromine, fluorine, and iodine, along with a hydroxyl group (-OH). The presence of these halogens significantly influences the compound's chemical properties, reactivity, and potential applications in various fields such as medicinal chemistry and materials science.

This compound is characterized by its unique substitution pattern on the aromatic ring, which imparts distinct electronic properties. The specific arrangement of the halogens can enhance its reactivity in

, including:

  • Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under suitable conditions. This reaction allows for the formation of various substituted phenols.
  • Electrophilic Substitution: The compound can react with electrophiles, leading to further substitution at available positions on the aromatic ring.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: The compound can also undergo reduction reactions to remove halogen atoms or convert the phenolic group to a different functional group.

These reactions are influenced by the electronic effects of the halogen substituents, which can alter the reactivity and selectivity of the compound in synthetic pathways.

Research indicates that 4-Bromo-5-fluoro-2-iodophenol exhibits potential biological activities, particularly in the context of drug development. The presence of multiple halogens enhances its interaction with biological targets, such as enzymes and receptors.

Studies suggest that halogenated phenols can influence enzyme activity and cellular signaling pathways, making them candidates for further investigation in pharmacology. Additionally, compounds like 4-Bromo-5-fluoro-2-iodophenol may exhibit antimicrobial and anticancer properties due to their ability to interact with various cellular components.

The synthesis of 4-Bromo-5-fluoro-2-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. Common methods include:

  • Sequential Halogenation: This process involves the introduction of bromine, fluorine, and iodine into the aromatic ring using appropriate halogenating agents under controlled conditions.
  • Starting Materials: Phenolic derivatives or other substituted phenols can serve as starting materials. For instance, ortho-nitraniline has been reported as a precursor in some synthesis routes.
  • Industrial Production: Large-scale production may involve optimized reaction parameters such as temperature and pressure to achieve high yield and purity. Techniques like continuous flow reactors and advanced purification methods (e.g., recrystallization) are employed.

4-Bromo-5-fluoro-2-iodophenol has diverse applications across various fields:

  • Medicinal Chemistry: It is investigated for its potential use in drug development due to its biological activity.
  • Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.
  • Material Science: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Interaction studies involving 4-Bromo-5-fluoro-2-iodophenol focus on its binding affinity and specificity towards biological targets. The presence of multiple halogens can enhance its reactivity through mechanisms such as:

  • Halogen Bonding: The halogen atoms may participate in non-covalent interactions that influence binding interactions with proteins or nucleic acids.
  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with target molecules, affecting their activity and function.

These interactions are crucial for understanding how 4-Bromo-5-fluoro-2-iodophenol modulates biochemical pathways and cellular processes.

Several compounds share structural similarities with 4-Bromo-5-fluoro-2-iodophenol. Here are some notable examples:

Compound NameHalogens PresentUnique Features
4-Bromo-2-fluoro-5-iodophenolBromine, Fluorine, IodineDifferent substitution pattern; lacks one bromine atom
3-Bromo-5-fluoro-2-iodophenolBromine, Fluorine, IodineDifferent positioning of bromine affects reactivity
4-Bromo-2-chloro-5-iodophenolBromine, Chlorine, IodineContains chlorine instead of fluorine
6-Bromo-3-fluoro-2-iodophenolBromine, Fluorine, IodineDifferent substitution pattern on the benzene ring

Uniqueness

The uniqueness of 4-Bromo-5-fluoro-2-iodophenol lies in its specific arrangement of three different halogen atoms on the benzene ring. This arrangement imparts distinct reactivity compared to other halogenated phenols. Its unique structure influences not only its chemical properties but also its biological interactions, making it a valuable compound for research applications.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

315.83960 g/mol

Monoisotopic Mass

315.83960 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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